molecular formula C11H12BrNO B8244565 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

Cat. No.: B8244565
M. Wt: 254.12 g/mol
InChI Key: BLQUNVUPRIQGSR-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethanone group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 6-methylindole followed by acylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves reacting the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: 1-(5-Bromo-6-methyl-indolin-1-yl)acetic acid.

    Reduction: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanol.

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone exhibits notable pharmacological effects, particularly in:

  • Anticancer Activity : Compounds with indole structures are often associated with significant anticancer properties. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis .
  • Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways critical for cancer progression. For example, it has been suggested that this compound could act as an inhibitor for certain kinases involved in tumor growth .

Case Studies

Table 1: Biological Activity Summary

Study ReferenceActivity EvaluatedKey Findings
AnticancerSignificant inhibition of cancer cell lines; potential as a therapeutic agent.
Enzyme InteractionDemonstrated binding affinity with specific enzymes related to cancer metabolism.
AntimicrobialShowed moderate antibacterial activity against tested strains.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Indole Derivatives

Compound NameStructure FeaturesUnique Properties
1-(5-Bromoindolin-1-yl)ethanoneSimilar indole structure without methylDifferent biological activity due to lack of methyl group.
1-(6-Methylindolin-1-yl)ethanoneLacks bromine substitutionVaries in reactivity and stability compared to the target compound.
5-BromoindoleIndole base without ethanonePrimarily used as a precursor in synthetic applications.

The unique combination of bromine and methyl groups in this compound contributes to its distinct reactivity and potential biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and ethanone groups can enhance the compound’s binding affinity and specificity towards these targets. The indole ring system is known to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

    1-(5-Bromo-6-chloro-indolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a methyl group.

    1-(5-Bromo-6-fluoro-indolin-1-yl)ethanone: Similar structure but with a fluorine atom instead of a methyl group.

    1-(5-Bromo-6-methyl-indolin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 6-methylindoline followed by acylation with ethanoyl chloride. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of indolinones have shown IC50 values ranging from low micromolar concentrations against HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Indole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
SunitinibMCF-731.594–49.036
Compound 23pHepG22.357–3.012

Note: TBD = To Be Determined; data for this compound is currently under investigation.

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, compounds with indole structures often target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C5 and C6 positions of the indole ring significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance potency against specific cancer cell lines .

Table 2: Structure-Activity Relationship Findings

SubstituentPositionEffect on Activity
BromineC5Increased potency
MethylC6Moderate effect
Ethyl groupC3Reduced activity

Case Studies

Several case studies have documented the effects of similar indole derivatives on cancer cell lines:

  • Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their antitumor activity against various cell lines. The study found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like Sunitinib .
  • In Vivo Studies : Preliminary in vivo studies using animal models have indicated that compounds similar to this compound exhibit significant tumor growth inhibition when administered at specific dosages.

Properties

IUPAC Name

1-(5-bromo-6-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-5-11-9(6-10(7)12)3-4-13(11)8(2)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQUNVUPRIQGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2C(=O)C)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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